molecular formula C15H12N2O2 B4887820 N-(4-methylpyridin-2-yl)-1-benzofuran-2-carboxamide

N-(4-methylpyridin-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B4887820
M. Wt: 252.27 g/mol
InChI Key: VRLUFVILLNQFSJ-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-2-yl)-1-benzofuran-2-carboxamide is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry. It belongs to the class of benzofuran carboxamides, a scaffold recognized for its diverse biological activities and potential in designing novel therapeutic agents . The core structure of benzofuran consists of fused benzene and furan rings, and introducing substituents at specific positions, such as the carboxamide group in this compound, can yield derivatives with unique structural characteristics and high research value . The N-(4-methylpyridin-2-yl) moiety is a common feature in ligands designed to target various receptors, suggesting this compound may have applications in probing biological pathways. Benzofuran carboxamides have demonstrated notable potential as anticancer agents. Structure-Activity Relationship (SAR) studies indicate that the carboxamide group at the C-2 position of the benzofuran core is crucial for cytotoxic activity . Furthermore, related compounds have shown high affinity for sigma receptors, which are overexpressed in various tumor cell lines and are considered a biomarker for tumor cell proliferation . These receptors are also implicated in neurological functions, meaning this compound could serve as a valuable tool for researchers in oncology and neuroscience . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications or human consumption.

Properties

IUPAC Name

N-(4-methylpyridin-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10-6-7-16-14(8-10)17-15(18)13-9-11-4-2-3-5-12(11)19-13/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLUFVILLNQFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401322011
Record name N-(4-methylpyridin-2-yl)-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56317216
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

311329-40-5
Record name N-(4-methylpyridin-2-yl)-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-2-yl)-1-benzofuran-2-carboxamide typically involves the reaction of 4-methyl-2-aminopyridine with benzofuran-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane or dimethylformamide (DMF) and are conducted at room temperature or slightly elevated temperatures to ensure optimal yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-2-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or benzofuran rings are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridine or benzofuran derivatives.

Scientific Research Applications

Biological Activities

N-(4-methylpyridin-2-yl)-1-benzofuran-2-carboxamide exhibits several promising biological activities:

  • Neuroprotective Properties : The compound has been shown to possess neuroprotective effects, potentially mitigating oxidative stress and excitotoxicity in neuronal cells. This makes it a candidate for therapeutic applications in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
  • Antioxidant Activity : Similar benzofuran derivatives have demonstrated significant antioxidant properties, which can help protect cells from damage caused by free radicals.
  • Anti-inflammatory Effects : Research indicates that compounds with a benzofuran structure can inhibit various inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Antibacterial Activity : Recent studies have highlighted the antibacterial efficacy of related compounds against resistant strains of bacteria, indicating a broader application in combating antibiotic resistance .

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action of this compound:

  • A study highlighted its neuroprotective effects in cellular models of neurodegeneration, demonstrating reduced cell death and improved neuronal function when exposed to oxidative stressors.
  • Another investigation into its antibacterial properties showed that derivatives effectively inhibited β-lactamase enzymes produced by resistant E. coli strains, suggesting potential as a novel antibiotic agent .

Comparison with Similar Compounds

Carboxamide Derivatives with N-(4-methylpyridin-2-yl) Substituents

Key Compounds :

  • 3-(1H-indol-2-yl)-N-(4-methylpyridin-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]propanamide (7c)
  • 3-(1H-indol-2-yl)-2-[N-(4-methylbenzenesulfonyl)-1-phenylformamido]-N-(4-methylpyridin-2-yl)propanamide (7k)
  • 4-Hydroxy-N-(4-methylpyridin-2-yl)-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxamide (7g)

Comparison :

  • Structural Features : These compounds share the N-(4-methylpyridin-2-yl) group but incorporate additional sulfonamide and aryl substituents, enhancing their interaction with COX-II enzymes .
  • Biological Activity : In carrageenan-induced rat paw edema assays, compounds 7c , 7k , and 7g exhibited 88.89% , 69.12% , and 61.58% inhibition, respectively, outperforming celecoxib (82.60%) in some cases . This suggests that the N-(4-methylpyridin-2-yl) group synergizes with sulfonamide moieties to enhance anti-inflammatory activity.

Phenoxy Acetamide Analogs

Key Compound :

  • 2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl) acetamide (Compound 533)

Comparison :

  • Structural Features: Unlike the benzofuran core in the target compound, 533 uses a dichlorophenoxy acetic acid backbone.
  • Biological Activity : This compound acts as a synthetic auxin agonist, mimicking plant hormone activity . Its efficacy highlights the versatility of the N-(4-methylpyridin-2-yl) group in diverse agrochemical applications.

Benzofuran Carboxamide Derivatives with Alternative Substituents

Key Compound :

  • N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide Hydrochloride

Comparison :

  • Structural Features : Replaces the 4-methylpyridin-2-yl group with a piperidin-4-yl moiety.
  • Physicochemical Properties: Soluble in chloroform, methanol, and DMSO, contrasting with the likely solubility profile of the target compound due to differing polarities .

Furan-2-carboxamido Derivatives for G-Quadruplex Targeting

Key Compound :

  • 4-(5-(4-Aminophenyl)furan-2-carboxamido)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrrole-2-carboxamide (4.48)

Comparison :

  • Structural Features: Incorporates a furan-2-carboxamido group and a dimethylaminopropyl chain.
  • Synthesis : Synthesized via Suzuki coupling (70% yield), contrasting with the amide-bond formation likely used for the target compound .
  • Application : Targets G-quadruplex DNA structures, demonstrating the carboxamide group’s adaptability in nucleic acid interactions .

Data Tables

Table 2. Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Solubility
N-(4-methylpyridin-2-yl)-1-benzofuran-2-carboxamide C₁₅H₁₂N₂O₂ (inferred) 260.27 g/mol Likely polar aprotic solvents (predicted)
N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide HCl C₁₄H₁₆N₂O₂·HCl 280.74 g/mol Chloroform, methanol, DMSO

Key Research Findings

  • The N-(4-methylpyridin-2-yl) group enhances biological activity in diverse scaffolds, from anti-inflammatory agents (e.g., 7c ) to agrochemicals (e.g., 533 ) .
  • Benzofuran carboxamides exhibit tunable solubility and target affinity based on substituents, as seen in the piperidinyl derivative’s research applications .
  • Synthetic methods (e.g., Suzuki coupling for 4.48 ) highlight the importance of modular synthesis in optimizing carboxamide derivatives .

Biological Activity

N-(4-methylpyridin-2-yl)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered interest due to its potential neuroprotective and antioxidant properties. The unique structural features of this compound, including the benzofuran moiety linked to a pyridine derivative through an amide bond, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and comparative studies with similar compounds.

The biological activity of this compound primarily stems from its neuroprotective effects. Research indicates that it may mitigate oxidative stress and excitotoxicity in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound exhibits significant antioxidant activity, potentially through the scavenging of reactive oxygen species (ROS) and inhibition of lipid peroxidation in neuronal cells .

Key Mechanisms:

  • Neuroprotection : The compound protects against NMDA-induced excitotoxicity, comparable to known NMDA antagonists like memantine .
  • Antioxidant Activity : It shows the ability to scavenge free radicals and reduce oxidative damage in neuronal tissues .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Compound NameStructure FeaturesBiological Activity
This compoundBenzofuran linked to pyridineNeuroprotective, antioxidant
N-(4-methoxyphenyl)-1-benzofuran-2-carboxamideSimilar benzofuran structure; different substituentsAntioxidant properties
N-(pyridin-3-yl)-benzofuran-2-carboxamideVariations in the pyridine ring positionPotential anti-inflammatory effects
7-hydroxy-N-(4-methylpyridin-2-yl)-benzofuran-2-carboxamideHydroxyl group addition on benzofuranEnhanced neuroprotective effects

Case Studies

Several studies have evaluated the neuroprotective effects of this compound:

  • In Vitro Studies : A study demonstrated that this compound significantly reduced neuronal cell death induced by NMDA at concentrations of 100 μM, showcasing its protective capabilities against excitotoxic damage .
  • Comparative Analysis : In a comparative study of various benzofuran derivatives, this compound exhibited superior antioxidant properties compared to other derivatives lacking similar substituents .
  • Therapeutic Applications : Given its mechanism of action, this compound holds promise for therapeutic applications in treating neurodegenerative disorders, as well as potential roles in cancer therapy due to its ability to inhibit pathways involved in inflammation and tumor progression .

Q & A

Q. What are the standard synthetic routes for N-(4-methylpyridin-2-yl)-1-benzofuran-2-carboxamide, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis typically involves coupling benzofuran-2-carboxylic acid with 4-methylpyridin-2-amine using reagents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts. Key steps include:
  • Cyclization of o-hydroxyphenylacetic acid to form the benzofuran core .
  • Activation of the carboxylic acid group for amide bond formation.
  • Purification via HPLC or recrystallization to achieve >95% purity.
    Reaction conditions (e.g., solvent polarity, temperature) significantly affect yield. For instance, anhydrous DMF at 0–5°C minimizes side reactions during coupling .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks to verify the benzofuran ring (δ 6.8–7.8 ppm for aromatic protons) and the pyridinyl moiety (δ 8.2–8.6 ppm for pyridine protons). Coupling constants (e.g., J = 7.2–8.0 Hz) confirm substituent positions .
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 307.12) .

Advanced Research Questions

Q. How can synthesis protocols be optimized for high-purity, scalable production in pharmacological studies?

  • Methodological Answer :
  • Continuous Flow Reactors : Improve reaction homogeneity and reduce byproducts .
  • Advanced Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) for >99% purity.
  • Process Analytical Technology (PAT) : In-line FT-IR monitors reaction progress to minimize batch variability .

Q. What experimental strategies address contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Methodological Answer :
  • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin) to reduce variability .
  • Impurity Profiling : Characterize synthetic batches via LC-MS to rule out contaminants affecting activity .
  • Dose-Response Replicates : Conduct triplicate experiments with statistical validation (e.g., ANOVA) to confirm reproducibility .

Q. How do structural modifications (e.g., substituents on the pyridinyl or benzofuran rings) influence target binding affinity?

  • Methodological Answer :
  • Molecular Docking : Compare binding modes of derivatives (e.g., 4-methyl vs. 3-methoxy substituents) to enzymes like tyrosine kinases. Methyl groups enhance hydrophobic interactions, while methoxy groups may sterically hinder binding .
  • SAR Studies : Synthesize analogs (e.g., replacing benzofuran with thiophene) and assay against target proteins. For example, benzofuran derivatives show 10-fold higher affinity for CYP450 isoforms than thiophene analogs .

Key Recommendations for Researchers

  • Synthesis : Prioritize anhydrous conditions and catalytic DMAP to suppress racemization .
  • Characterization : Use DEPT-135 NMR to distinguish CH₂/CH₃ groups in complex spectra .
  • Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate via orthogonal methods (e.g., flow cytometry for apoptosis) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-methylpyridin-2-yl)-1-benzofuran-2-carboxamide
Reactant of Route 2
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N-(4-methylpyridin-2-yl)-1-benzofuran-2-carboxamide

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